(1R)-Alpha-terpinyl acetate (1R)-Alpha-terpinyl acetate 3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, 1-acetate, (1R)- is a natural product found in Juniperus drupacea, Clinopodium nepeta, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 7785-54-8
VCID: VC21193915
InChI: InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3/t11-/m0/s1
SMILES: CC1=CCC(CC1)C(C)(C)OC(=O)C
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol

(1R)-Alpha-terpinyl acetate

CAS No.: 7785-54-8

Cat. No.: VC21193915

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

Purity: 95% min.

* For research use only. Not for human or veterinary use.

(1R)-Alpha-terpinyl acetate - 7785-54-8

Specification

Description 3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, 1-acetate, (1R)- is a natural product found in Juniperus drupacea, Clinopodium nepeta, and other organisms with data available.
CAS No. 7785-54-8
Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
IUPAC Name 2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate
Standard InChI InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3/t11-/m0/s1
Standard InChI Key IGODOXYLBBXFDW-NSHDSACASA-N
Isomeric SMILES CC1=CC[C@@H](CC1)C(C)(C)OC(=O)C
SMILES CC1=CCC(CC1)C(C)(C)OC(=O)C
Canonical SMILES CC1=CCC(CC1)C(C)(C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator